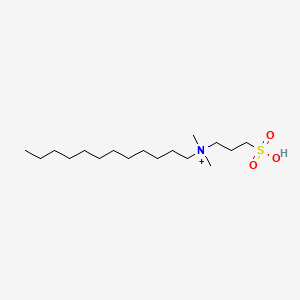

Dodecyldimethyl(3-sulfopropyl)azanium

Description

Dodecyldimethyl(3-sulfopropyl)azanium, also known as dodecyldimethyl(3-sulfopropyl)ammonium hydroxide inner salt, is a zwitterionic surfactant characterized by a 12-carbon alkyl chain, a dimethylammonium group, and a sulfopropyl moiety. Its CAS RN is 14933-08-5, and it is commonly used in biochemical research due to its amphiphilic properties, which enable solubilization of membrane proteins while maintaining their native structure . The compound exhibits high purity (>98.0% by nitrogen content) and is structurally optimized for stabilizing biomolecules in aqueous solutions .

Properties

Molecular Formula |

C17H38NO3S+ |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

dodecyl-dimethyl-(3-sulfopropyl)azanium |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1 |

InChI Key |

IZWSFJTYBVKZNK-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyldimethyl(3-sulfopropyl)azanium typically involves the reaction of dodecylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Catalytic Dechlorination of Mustard Gas (HD)

The compound exhibits phase-transfer catalytic activity for HD (bis(2-chloroethyl) sulfide) dechlorination. In buffered aqueous solutions (pH 7.2–8.5), it accelerates chloride ion release from HD by up to 75% at 25°C when present at 1.5 mM concentration relative to 16 mM HD . Key parameters influencing this reaction include:

The proposed mechanism involves hydroxide ion transfer across the aqueous-organic interface (Figure 7 in ), where the quaternary ammonium group facilitates ion exchange:

textCICH2CH2SCH2CH2Cl + Q+OH⁻ → CICH2CH2SCH2CH2OH + Q+Cl⁻

This interfacial catalysis reduces activation energy by stabilizing transition states through charge interactions .

Stability and Solubility Dynamics

-

Thermal Stability : Decomposes above 250°C (dec.) with hygroscopic tendencies, requiring storage under inert atmospheres .

-

Aqueous Behavior : Forms micelles at concentrations >1 mg/mL due to its zwitterionic nature, enabling protein solubilization without denaturation . Solubility in water exceeds 1 M at 20°C .

Comparative Reactivity with Analogues

| Compound | Alkyl Chain Length | Sulfonate Position | Catalytic Efficiency vs HD |

|---|---|---|---|

| This compound | C12 | C3 | 75% rate enhancement |

| N-Octyl analogue | C8 | C3 | ~40% lower activity |

| N-Tetradecyl analogue | C14 | C3 | Similar activity |

The C12 chain optimizes hydrophobicity for interfacial catalysis without excessive steric hindrance .

Hydrolytic Sensitivity

While stable in neutral buffers, prolonged exposure to strong acids (pH <4) or bases (pH >10) induces sulfonate group hydrolysis, forming dimethyl dodecylammonium derivatives . This degradation pathway limits utility in extreme pH environments.

This compound’s reactivity profile underscores its versatility in catalysis, colloid science, and interfacial chemistry, with performance tightly regulated by environmental parameters.

Scientific Research Applications

Capillary Electrophoresis

Overview

Dodecyldimethyl(3-sulfopropyl)azanium has been effectively used as a dynamic coating agent in capillary electrophoresis (CE) to enhance the separation of biomolecules, particularly proteins and anions. The zwitterionic nature of this surfactant allows for the suppression of electroosmotic flow (EOF), which is crucial for improving separation efficiency.

Case Study: Protein Separation

A study demonstrated that using this compound as a coating agent significantly improved the separation of basic proteins such as lysozyme, cytochrome c, α-chymotrypsinogen A, and myoglobin. The efficiencies achieved were remarkable:

| Protein | pI | Separation Efficiency (plates/m) | Recovery (%) |

|---|---|---|---|

| Lysozyme | 11.0 | 396,000 | 93 |

| Cytochrome c | 10.2 | 485,000 | 91 |

| α-Chymotrypsinogen A | 9.2 | 896,000 | 98 |

| Myoglobin | 7.3 | 204,000 | 88 |

The study reported run-to-run and day-to-day reproducibility with relative standard deviations below 0.5% and recoveries between 88% and 98%, indicating the reliability of this surfactant in protein separation applications .

Environmental Chemistry

Overview

this compound has shown potential in environmental applications, particularly in the catalytic dechlorination of hazardous substances like chemical warfare agents. Its ability to form stable micelles enhances the solubilization of these compounds, facilitating their removal from contaminated environments.

Case Study: Catalytic Dechlorination

Research indicated that this compound hydroxide significantly improved the reaction profiles during the dechlorination process of hazardous materials. The surfactant's presence resulted in higher reaction rates compared to other quaternary ammonium compounds, demonstrating its effectiveness in environmental remediation efforts .

Material Science

Overview

In material science, this compound is utilized for modifying surfaces to enhance properties such as hydrophobicity and biocompatibility. Its zwitterionic character allows for the creation of stable coatings on various substrates.

Applications in Coatings

The surfactant has been employed to create coatings that prevent protein adsorption on surfaces, which is critical in biomedical applications where maintaining surface integrity is paramount. This application is particularly relevant for devices used in drug delivery and biosensing technologies .

Mechanism of Action

The mechanism of action of dodecyldimethyl(3-sulfopropyl)azanium is primarily based on its surfactant properties. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing hydrophobic drugs or proteins. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Zwitterionic Surfactants

Alkyl Chain Length Variants

Zwitterionic surfactants with varying alkyl chain lengths exhibit distinct physicochemical properties. Below is a comparative analysis:

| Compound Name | Alkyl Chain Length | CAS RN | Purity | Key Applications |

|---|---|---|---|---|

| Dodecyldimethyl(3-sulfopropyl)azanium | C12 | 14933-08-5 | >98.0%(N) | Protein stabilization, membrane studies |

| Decyldimethyl(3-sulfopropyl)azanium | C10 | 15163-36-7 | >98.0%(HPLC)(N) | Mild detergent for sensitive proteins |

| Dimethyl(n-octyl)(3-sulfopropyl)azanium | C8 | 15178-76-4 | >98.0%(HPLC)(N) | Solubilization of small hydrophobic molecules |

Key Findings :

- Critical Micelle Concentration (CMC) : Longer alkyl chains (e.g., C12) reduce CMC, enhancing micelle stability. Dodecyldimethyl derivatives are preferred for harsh conditions requiring robust detergent activity .

- Solubility : Shorter chains (C8, C10) improve water solubility but offer weaker hydrophobic interactions, limiting their utility in membrane protein studies .

Functional Group Modifications

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

Comparison with this compound :

- CHAPS is less disruptive to protein-protein interactions but has higher CMC (~8 mM) compared to C12 derivatives (~1–4 mM), making it less effective for long-term stabilization .

2-Hydroxyethyl-dimethyl-(3-sulfopropyl)azanium (NDSB-211)

Comparison :

Gemini Surfactant Derivatives

A gemini variant of this compound, synthesized by linking two monomeric units via an ethylene group, demonstrates enhanced surface activity:

- Structure : Dodecyl({2-[dodecyl(methyl)(3-sulfopropyl)ammonio]ethyl})methyl(3-sulfopropyl)azanium .

- Applications : Modified starch binding in papermaking, where dual hydrophobic chains improve adhesion to cellulose fibers .

- Advantages: Gemini structures exhibit CMC values 10–100 times lower than monomeric surfactants, enabling efficient use at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.